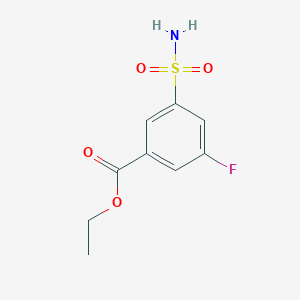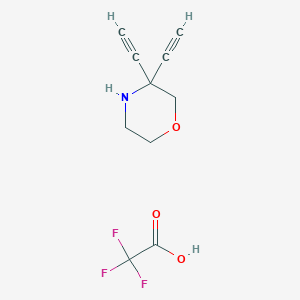
4-Cyano-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with a sulfonamide group (-SO2NH2). The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The nitration reagents used in this method include copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Amine derivatives: Reduction of the cyano group.
Substituted sulfonamides: Nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Cyano-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an inhibitor of specific enzymes or as a therapeutic agent.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The presence of the cyano and nitro groups may enhance the compound’s binding affinity and specificity for its target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the cyano group but shares similar antibacterial properties.
4-Cyanobenzenesulfonamide: Lacks the nitro group but has similar chemical reactivity.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Contains halogen substituents and exhibits similar chemical behavior.
Uniqueness
4-Cyano-3-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antibacterial agent.
Propiedades
Fórmula molecular |
C7H5N3O4S |
|---|---|
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
4-cyano-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(15(9,13)14)3-7(5)10(11)12/h1-3H,(H2,9,13,14) |
Clave InChI |
PFUMNSWZJPPTKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)





![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)



![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
